molecular formula C11H9NO2 B6300082 2-(2-Hydroxyphenyl)-5-hydroxypyridine CAS No. 1261970-09-5

2-(2-Hydroxyphenyl)-5-hydroxypyridine

Cat. No.: B6300082
CAS No.: 1261970-09-5
M. Wt: 187.19 g/mol
InChI Key: HYGBLSDOBWYMHH-UHFFFAOYSA-N
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Description

2-(2-Hydroxyphenyl)-5-hydroxypyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with hydroxyl groups at the 2 and 5 positions, and a phenyl group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyphenyl)-5-hydroxypyridine typically involves the condensation of 2-hydroxybenzaldehyde with 2-aminopyridine under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The resulting Schiff base is then reduced to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyphenyl)-5-hydroxypyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(2-Hydroxyphenyl)-5-hydroxypyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyphenyl)-5-hydroxypyridine involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo excited-state intramolecular proton transfer (ESIPT), leading to unique photophysical properties that are useful in sensing and imaging applications.

Comparison with Similar Compounds

2-(2-Hydroxyphenyl)-5-hydroxypyridine can be compared with other similar compounds such as:

    2-(2-Hydroxyphenyl)-benzothiazole: Known for its fluorescence properties and used in similar applications.

    2-(2-Hydroxyphenyl)-oxazole: Another compound with ESIPT properties, used in photophysical studies.

    2-(2-Hydroxyphenyl)-benzoxazole: Exhibits similar chemical reactivity and applications in sensing and imaging.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

6-(2-hydroxyphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-8-5-6-10(12-7-8)9-3-1-2-4-11(9)14/h1-7,13-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGBLSDOBWYMHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(C=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90695505
Record name 6-(5-Hydroxypyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261970-09-5
Record name 6-(5-Hydroxypyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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